

# Technical Guide: Predicted NMR Spectroscopic Profile of 6-Ethynyl-1H-indazole

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## Compound of Interest

Compound Name: 6-Ethynyl-1H-indazole

CAS No.: 1093847-80-3

Cat. No.: B2961565

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## Executive Summary

Molecule: **6-Ethynyl-1H-indazole** (C<sub>9</sub>H<sub>6</sub>N<sub>2</sub>) Molecular Weight: 142.16 g/mol Core Significance: This compound is a critical "click-ready" intermediate in the synthesis of kinase inhibitors (e.g., JNK, VEGFR) and heterocyclic drug scaffolds.[1] The presence of the terminal alkyne at the C-6 position allows for rapid diversification via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or Sonogashira coupling. Analytical Challenge: Distinguishing the 6-isomer from the 5-isomer is a common synthetic hurdle. This guide provides the specific spectroscopic fingerprints required for unambiguous structural assignment.

## Structural Analysis & Numbering Convention

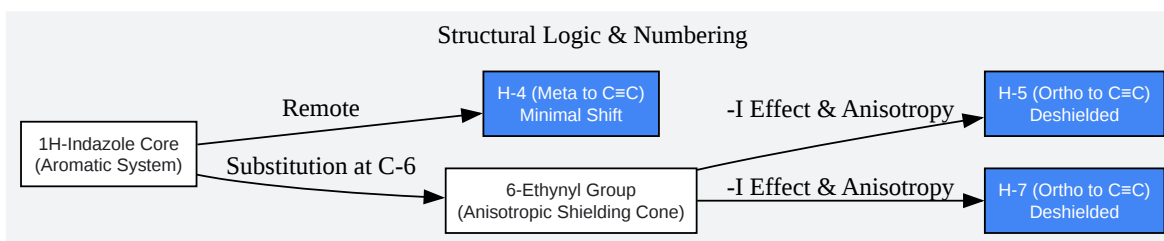
The indazole core consists of a benzene ring fused to a pyrazole ring. The standard IUPAC numbering initiates at the nitrogen bearing the proton (position 1) and proceeds counter-clockwise.[1]

- N-1: Pyrrole-like nitrogen (protonated in neutral form).[1]
- N-2: Pyridine-like nitrogen.[1]

- C-3: Imine-like carbon.[1]
- C-6: The site of ethynyl substitution.

## Electronic Environment

The ethynyl group ( $-\text{C}\equiv\text{CH}$ ) acts as an electron-withdrawing group (EWG) via induction (-I) but can exhibit weak mesomeric donation (+M) in certain conjugated systems.[1] In the indazole system, its primary effect on the NMR spectrum is the deshielding of ortho-protons (H-5 and H-7) due to magnetic anisotropy of the triple bond cone and inductive withdrawal.



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Figure 1: Structural correlation showing the impact of the 6-ethynyl substituent on the local proton environment.

## Predicted $^1\text{H}$ NMR Spectrum (400 MHz, $\text{DMSO-d}_6$ )

The following data is predicted based on the incremental substituent effects applied to the experimental base values of unsubstituted 1H-indazole.

Solvent:  $\text{DMSO-d}_6$  is the preferred solvent to observe the labile N-H proton and ensure solubility of the planar aromatic system.

## Data Summary Table

Position	Proton Type	Predicted Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants ( , Hz)	Assignment Notes
NH	Labile	13.10 - 13.30	br s	-	Exchangeable; broad signal.[1]
H-3	Aromatic	8.10	s	-	Characteristic indazole singlet; minimally affected by C-6 sub.[1]
H-4	Aromatic	7.82	d		Doublet; couples strongly to H-5.[1]
H-7	Aromatic	7.75	s (or d)		Appears as a singlet or fine doublet (meta coupling).[1]
H-5	Aromatic	7.31	dd		Doublet of doublets; ortho to ethynyl.
-C $\equiv$ CH	Acetylenic	4.25	s	-	Sharp singlet; diagnostic for terminal alkyne.[1]

## Detailed Analysis

- The Acetylenic Proton (~4.25 ppm): This is the most diagnostic signal. It appears as a sharp singlet in the 4.1–4.4 ppm range. In CDCl<sub>3</sub>, this may shift slightly upfield (~3.2 ppm), but in

DMSO-d<sub>6</sub>, hydrogen bonding with the solvent often shifts it downfield.[1]

- The H-7 Singlet (~7.75 ppm): In unsubstituted indazole, H-7 is a doublet (

Hz) due to coupling with H-6.[1] Substitution at C-6 removes this large coupling. H-7 will now appear as a narrow singlet or a fine doublet due to weak meta-coupling (

Hz) with H-5.[1] This loss of large coupling is the primary confirmation of the 6-position substitution.

- The H-4/H-5 System: H-4 and H-5 form an ABX-like system (with H-7).[1] H-4 remains a doublet (

Hz), while H-5 becomes a doublet of doublets (dd) due to the large ortho coupling to H-4 and the small meta coupling to H-7.[1]

## Predicted <sup>13</sup>C NMR Spectrum (100 MHz, DMSO-d<sub>6</sub>)

The carbon spectrum will display 9 distinct signals: 7 aromatic/heterocyclic carbons and 2 acetylenic carbons.[1]

Position	Carbon Type	Predicted Shift ( $\delta$ , ppm)	Notes
C-7a	Quaternary	139.5	Bridgehead carbon next to N-1.[1]
C-3	CH	134.5	Imine-like carbon; typically the most deshielded CH.
C-6	Quaternary	120.5	Ipsso carbon. Attached to alkyne.
C-5	CH	125.8	Ortho to ethynyl; deshielded relative to parent.[1]
C-3a	Quaternary	122.0	Bridgehead carbon.[1]
C-4	CH	121.5	Meta to ethynyl.
C-7	CH	114.5	Ortho to ethynyl; shielded relative to benzene analogs due to N-1 proximity.
-C $\equiv$	Quaternary	84.0	Internal alkyne carbon.[1]
$\equiv$ CH	CH	80.5	Terminal alkyne carbon.[1]

## Experimental Validation Protocol

To confirm the structure and rule out the 5-ethynyl isomer, the following validation workflow is recommended.

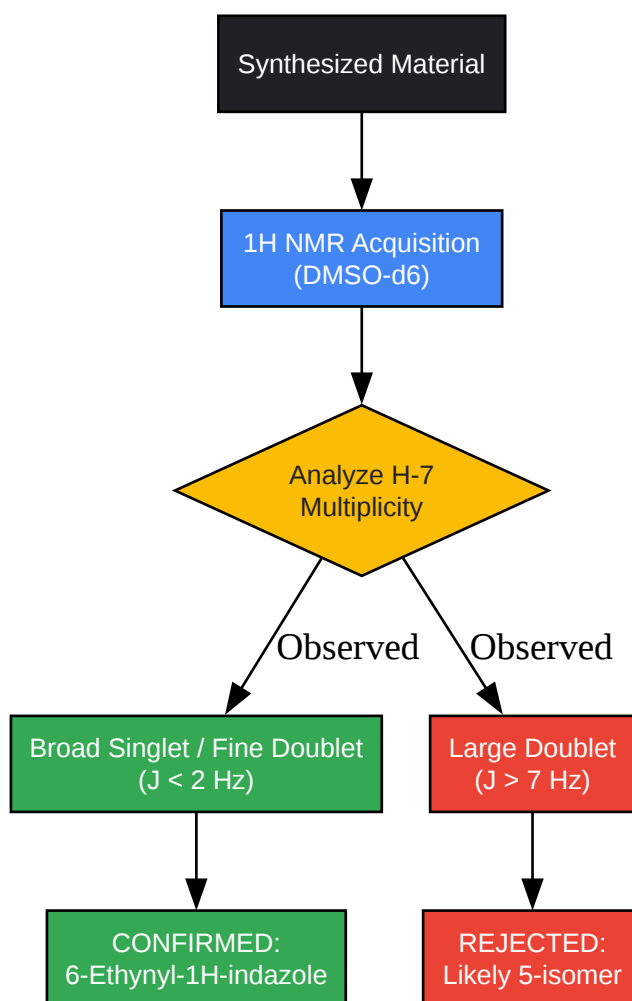
### Protocol A: Multiplicity Analysis

- Acquire a standard  $^1\text{H}$  NMR (16 scans min) in DMSO- $d_6$ .[\[1\]](#)

- Check H-7: If the signal at ~7.7 ppm is a doublet with Hz, the substitution is NOT at position 6 (likely position 5). If it is a singlet (or fine doublet Hz), it confirms substitution at C-6.[1]

## Protocol B: NOE (Nuclear Overhauser Effect)[1]

- Irradiate the acetylenic proton signal (~4.25 ppm).[1]
- Observation: You should observe NOE enhancement at H-7 and H-5.
- Differentiation: H-7 is spatially close to the N-H (if tautomer allows) or distinct by its lack of large coupling. Enhancement of two aromatic signals confirms the ethynyl group is between two protons (position 4 or 5 would show different patterns).[1] Correction: At position 6, the ethynyl is between H-5 and H-7.[1] Both will show NOE.[1]



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Figure 2: Logic flow for structural verification using <sup>1</sup>H NMR multiplicity.

## References

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## Sources

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